Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate
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Overview
Description
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a small molecule with significant interest in various fields of research This compound, known for its complex structure, combines a pyrazolo[1,5-a]pyridine moiety with an ethyl ester and a butanoate group
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a compound that has been identified as a strategic compound for optical applications Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behaviors.
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be involved in purine biochemical reactions . These reactions are crucial for various biological processes, including DNA synthesis and energy metabolism.
Pharmacokinetics
The compound’s photophysical properties can be tuned, suggesting that its bioavailability could potentially be adjusted based on the specific application .
Result of Action
The compound’s ability to donate electrons and its involvement in purine biochemical reactions suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
The compound’s photophysical properties can be tuned, suggesting that its action and efficacy could potentially be influenced by environmental factors such as light and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-aminopyrazole and 2-chloropyridine, the cyclization can be facilitated by heating in the presence of a base like potassium carbonate.
Once the pyrazolo[1,5-a]pyridine core is formed, it is then reacted with ethyl 4-oxobutanoate. This step usually involves a condensation reaction, where the amino group on the pyrazolo[1,5-a]pyridine reacts with the carbonyl group of ethyl 4-oxobutanoate, forming the final product. The reaction conditions often include the use of a solvent like ethanol and a catalyst such as acetic acid to promote the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Halogenation or alkylation reactions are examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various alkyl or aryl groups, modifying the compound’s properties.
Scientific Research Applications
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate has been explored in several scientific research areas:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases such as cancer or inflammation.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-3-ylamino)butanoate: Similar structure but with the amino group at a different position, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyrimidin-5-ylamino)butanoate: A related compound with a pyrimidine ring, which can influence its interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific binding properties and reactivity, which make it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5-9H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLUZOINSCVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=CC=NN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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